2,4,6,8-Tetramethylquinoline
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Overview
Description
2,4,6,8-Tetramethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C13H15N. It belongs to the quinoline family, which is known for its wide range of biological and industrial applications. The compound is characterized by the presence of four methyl groups attached to the quinoline ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetramethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition-metal catalyzed reactions, such as those involving palladium or copper, are frequently used to facilitate the formation of the quinoline ring. These methods are optimized for large-scale production to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6,8-Tetramethylquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nitration typically uses nitric acid and sulfuric acid, while halogenation can be achieved using halogens or halogenating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Nitroquinolines, halogenated quinolines
Scientific Research Applications
2,4,6,8-Tetramethylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetramethylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
- 2,4,5,8-Tetramethylquinoline
- 2,2,4-Trimethylhydroquinoline
- 8-R-1-Aryl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolines
Comparison: 2,4,6,8-Tetramethylquinoline is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to 2,4,5,8-Tetramethylquinoline, it exhibits different substitution patterns that can lead to variations in its chemical behavior and applications. Similarly, 2,2,4-Trimethylhydroquinoline and 8-R-1-Aryl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolines have distinct structural features that differentiate them from this compound .
Properties
CAS No. |
49616-71-9 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2,4,6,8-tetramethylquinoline |
InChI |
InChI=1S/C13H15N/c1-8-5-10(3)13-12(6-8)9(2)7-11(4)14-13/h5-7H,1-4H3 |
InChI Key |
KQVOXLMITIYKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C)C |
Origin of Product |
United States |
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